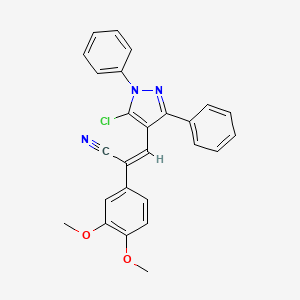

(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3-nitrophenyl)acrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

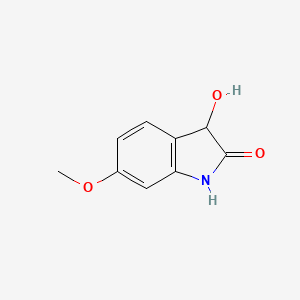

(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3-nitrophenyl)acrylamide, also known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptors. This compound is widely used in scientific research to investigate the role of glutamate receptors in various physiological and pathological processes.

科学的研究の応用

Corrosion Inhibition

Acrylamide derivatives have been studied for their potential as corrosion inhibitors, particularly in protecting metals against corrosion in acidic environments. Research conducted by Abu-Rayyan et al. (2022) on synthetic acrylamide derivatives demonstrated their effectiveness in inhibiting copper corrosion in nitric acid solutions. The study utilized chemical and electrochemical methods to evaluate the corrosion inhibition performance, showing these compounds act as mixed-type inhibitors and follow chemical adsorption principles (Abu-Rayyan et al., 2022).

Environmental Remediation

Hydrogels synthesized from acrylamide polymers have been explored for the removal of heavy metal ions from aqueous media, indicating their utility in environmental remediation. Javed et al. (2018) developed anionic, neutral, and cationic hydrogels for absorbing metal ions such as Cu²⁺, Co²⁺, Ni²⁺, and Zn²⁺ from water. These hydrogels were further converted into metal nanoparticles to create hybrid systems for catalyzing the reduction of pollutants, showcasing a two-fold application in water treatment and catalysis (Javed et al., 2018).

Biochemical Research

The biochemical interactions and properties of acrylamide derivatives have been a subject of study, particularly in understanding their reactivity and potential toxicity. Tanış et al. (2019) synthesized N-(4-nitrophenyl)acrylamide and evaluated its antiproliferative activity on cancer cells, along with its chemical reactivity descriptors. This research not only provided insights into the toxicological aspects of acrylamide derivatives but also highlighted their potential for biomedical research, emphasizing the need for further exploration in this area (Tanış et al., 2019).

Advanced Material Applications

Acrylamide derivatives have been utilized in the development of advanced materials, such as light-harvesting systems and responsive polymers. Wang et al. (2005) investigated zinc metalloporphyrins with acrylamide derivatives for solar energy conversion, achieving significant efficiency improvements in dye-sensitized solar cells. This work underscores the potential of acrylamide derivatives in enhancing the performance of renewable energy technologies (Wang et al., 2005).

特性

IUPAC Name |

(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClN4O5/c17-12-4-5-14(15(8-12)21(25)26)19-16(22)11(9-18)6-10-2-1-3-13(7-10)20(23)24/h1-8H,(H,19,22)/b11-6- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXTXBRCJPCWJA-WDZFZDKYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(/C#N)\C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClN4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(4-chloro-2-nitrophenyl)-2-cyano-3-(3-nitrophenyl)acrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2694475.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate](/img/structure/B2694477.png)

![1'-picolinoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2694480.png)

![4-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one](/img/structure/B2694481.png)

![7-(4-Methoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2694482.png)

![(E)-1-[4-(3-fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-en-1-one](/img/structure/B2694491.png)